Propyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Overview
Description
Propyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of hexahydroquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with aniline derivatives, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as piperidine and solvents like ethanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Propyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Uniqueness
Propyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its ethyl and methyl counterparts .
Properties
IUPAC Name |
propyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3/c1-4-13-26-22(25)19-14(3)23-17-7-6-8-18(24)21(17)20(19)16-11-9-15(5-2)10-12-16/h9-12,20,23H,4-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBIRPIDWVDBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)CC)C(=O)CCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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